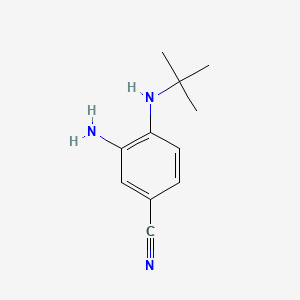

3-Amino-4-(tert-butylamino)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(tert-butylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)14-10-5-4-8(7-12)6-9(10)13/h4-6,14H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNFTCWGTJULNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-(tert-butylamino)benzonitrile (CAS 320406-79-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 3-Amino-4-(tert-butylamino)benzonitrile, a substituted benzonitrile derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on its fundamental properties, a proposed synthetic route with detailed experimental protocols based on analogous chemical transformations, and potential applications inferred from its structural motifs. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzonitrile core substituted with both a primary amino group and a secondary tert-butylamino group. This unique substitution pattern suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics and functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 320406-79-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₁₅N₃ | Chemical Supplier Catalogs |

| Molecular Weight | 189.26 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | This compound | Generated |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Purity | Typically >95% | Chemical Supplier Catalogs |

Proposed Synthetic Pathway and Experimental Protocols

A two-step synthetic route is proposed for the preparation of this compound, commencing from the commercially available 4-chloro-3-nitrobenzonitrile. The pathway involves a nucleophilic aromatic substitution followed by the reduction of a nitro group.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile

The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzonitrile with tert-butylamine. The electron-withdrawing nitro group activates the aromatic ring for this substitution.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzonitrile (1.0 eq) and dimethylformamide (DMF) as the solvent.

-

Addition of Reagent: Add tert-butylamine (1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Precipitate the product by adding water. Collect the solid by filtration, wash with water, and then crystallize from a suitable solvent such as ethanol to yield pure 4-(tert-butylamino)-3-nitrobenzonitrile.[1]

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group in 4-(tert-butylamino)-3-nitrobenzonitrile to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.[2]

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-(tert-butylamino)-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as methanol or dioxane.[2]

-

Catalyst Addition: Add a catalytic amount of Raney Nickel (approximately 5-10% by weight) to the solution.[2]

-

Hydrogenation: Place the vessel in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis.

-

Workup and Purification: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Caption: Detailed experimental workflow for the synthesis of the target compound.

Potential Applications and Research Directions

While specific biological activities for this compound have not been reported in the literature, its structure as a substituted aminobenzonitrile suggests several potential areas of application:

-

Medicinal Chemistry: The aminobenzonitrile scaffold is present in a number of biologically active compounds. The amino groups can serve as handles for further chemical modifications to generate libraries of compounds for screening against various biological targets. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug-receptor interactions.

-

Materials Science: The aromatic nature and the presence of functional groups that can participate in polymerization or cross-linking reactions make this compound a candidate for the synthesis of novel polymers and advanced materials with specific electronic or thermal properties.

-

Chemical Synthesis: It can serve as a key intermediate in the synthesis of more complex heterocyclic compounds, which are of great importance in pharmaceutical and agrochemical research.

Further research is warranted to explore the synthetic utility and biological properties of this compound. Initial studies could involve its derivatization and screening in various biological assays to identify potential lead compounds for drug discovery.

Conclusion

This compound is a chemical compound with potential for further exploration in both medicinal chemistry and materials science. This whitepaper provides a plausible and detailed synthetic route, based on established chemical principles, to facilitate its preparation and subsequent investigation. The lack of extensive experimental data highlights the opportunity for novel research into the properties and applications of this and structurally related molecules. It is hoped that this guide will serve as a valuable starting point for researchers interested in this area.

References

An In-depth Technical Guide to 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile: Structure, Properties, and Synthesis

Introduction

3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile is a substituted aromatic nitrile. Benzonitrile derivatives are significant in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and functional materials. The presence of amino and tert-butylamino groups on the benzonitrile scaffold suggests potential for this compound to be a valuable building block in drug discovery and development. This document provides a detailed overview of its structure, estimated physicochemical properties, a plausible synthetic route, and generalized experimental protocols.

Chemical Structure and Properties

The chemical structure of 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile consists of a benzene ring substituted with a nitrile group, an amino group at the 3-position, and a tert-butylamino group at the 4-position.

Molecular Formula: C₁₁H₁₅N₃

Molecular Weight: 189.26 g/mol

Estimated Physicochemical Properties

The following table summarizes the physicochemical properties of structurally related aminobenzonitrile derivatives. These values can be used to estimate the properties of the target compound.

| Property | 3-Aminobenzonitrile | 3-Amino-4-hydroxybenzonitrile | 3-Amino-4-methylbenzonitrile | 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile (Estimated) |

| Molecular Formula | C₇H₆N₂ | C₇H₆N₂O | C₈H₈N₂ | C₁₁H₁₅N₃ |

| Molecular Weight ( g/mol ) | 118.14 | 134.14 | 132.16 | 189.26 |

| Melting Point (°C) | 48-53 | Not available | Not available | Likely a solid at room temperature |

| Boiling Point (°C) | Not available | Not available | Not available | > 300 |

| LogP | 1.1 | 0.9 | 0.5 | ~2.5-3.5 |

| CAS Number | 2237-30-1 | 14543-43-2 | 60710-80-7 | Not available |

Data for related compounds sourced from publicly available chemical databases.

Proposed Synthesis

A plausible synthetic route for 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile can be envisioned starting from a commercially available substituted benzonitrile. A potential pathway involves the N-tert-butylation of a suitable aminobenzonitrile precursor.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis. These should be adapted and optimized based on laboratory conditions and safety considerations.

Synthesis of 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile

This procedure is based on copper-catalyzed N-tert-butylation of aromatic amines.

Materials:

-

3-Amino-4-fluorobenzonitrile

-

tert-Butyl 2,2,2-trichloroacetimidate

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Nitromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-4-fluorobenzonitrile (1.0 eq).

-

Add anhydrous nitromethane to dissolve the starting material.

-

Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) to the solution.

-

Add Cu(OTf)₂ (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

Potential Applications

Given the structural motifs present in 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile, it could serve as a valuable intermediate in several areas of chemical research:

-

Pharmaceutical Synthesis: The aminobenzonitrile core is present in various biologically active molecules. This compound could be a precursor for the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

-

Materials Science: Aromatic nitriles and amines are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The specific substitution pattern may impart unique electronic or physical properties.

-

Agrochemicals: Substituted anilines are a common feature in herbicides and pesticides. This compound could be explored for the development of new agrochemicals.

Structural Relationship Diagram

The following diagram illustrates the structural relationship between the target compound and the related compounds discussed in this guide.

Caption: Structural relationship of the target compound to known aminobenzonitriles.

This technical guide provides a foundational understanding of 3-Amino-4-[(1,1-dimethylethyl)amino]benzonitrile based on available data for related compounds. Experimental validation of the proposed properties and synthetic methods is essential for its practical application.

Technical Guide: Spectroscopic and Synthetic Overview of Substituted Aminobenzonitriles with a Focus on 3-Amino-4-(tert-butylamino)benzonitrile

Introduction

Substituted aminobenzonitriles are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. Their unique electronic properties, arising from the interplay between the electron-donating amino groups and the electron-withdrawing nitrile group, make them valuable scaffolds for the development of novel therapeutic agents and functional materials. This technical guide focuses on the spectroscopic characteristics and synthetic strategies relevant to 3-Amino-4-(tert-butylamino)benzonitrile, primarily through the lens of its well-documented isomer, 4-Amino-3-(tert-butyl)benzonitrile.

Spectroscopic Data Analysis

While specific data for this compound is unavailable, the following tables summarize the predicted and known spectroscopic data for the closely related isomer, 4-Amino-3-(tert-butyl)benzonitrile (CAS: 1369783-60-7).[1][2] These values provide a reliable estimate of the expected spectral features for the target compound.

Predicted ¹H NMR Data for 4-Amino-3-(tert-butyl)benzonitrile

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.5 | m | 2H | Aromatic Protons |

| ~ 6.7 | d | 1H | Aromatic Proton |

| ~ 4.0-5.0 | br s | 2H | -NH₂ Protons |

| ~ 1.3-1.4 | s | 9H | tert-butyl Protons |

Note: Predicted chemical shifts are based on the analysis of related aminobenzonitrile structures. Actual values may vary depending on the solvent and other experimental conditions.[1]

Predicted ¹³C NMR Data for 4-Amino-3-(tert-butyl)benzonitrile

| Chemical Shift (δ ppm) | Assignment |

| ~ 150 | C-NH₂ |

| ~ 135 | C-CN |

| ~ 133 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 119 | Aromatic C-H |

| ~ 118 | -C≡N |

| ~ 100 | Aromatic C-tert-butyl |

| ~ 35 | Quaternary C (tert-butyl) |

| ~ 30 | CH₃ (tert-butyl) |

Predicted Infrared (IR) Spectroscopy Data for 4-Amino-3-(tert-butyl)benzonitrile

| Wavenumber (cm⁻¹) | Vibration |

| 3450-3250 | N-H Stretch (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch |

| ~ 2220 | C≡N Stretch |

| 1640-1550 | N-H Bend and Aromatic C=C Stretch |

Predicted Mass Spectrometry Data for 4-Amino-3-(tert-butyl)benzonitrile

| m/z | Fragmentation |

| 174.24 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 117 | [M - C(CH₃)₃]⁺ |

Experimental Protocols

A specific, validated protocol for the synthesis of this compound is not available. However, a general and plausible synthetic route can be adapted from established methods for preparing substituted aminobenzonitriles. A common strategy involves a two-step process: regioselective nitration of a substituted benzonitrile followed by the reduction of the nitro group to an amine.[1]

General Synthesis of a Diaminobenzonitrile Derivative (Hypothetical for the Target Compound)

Step 1: Synthesis of 4-(tert-Butylamino)-3-nitrobenzonitrile

-

Reaction Setup: To a solution of 4-fluoro-3-nitrobenzonitrile (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add triethylamine (1.2 equivalents) and tert-butylamine (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

-

Reaction Setup: Dissolve the 4-(tert-butylamino)-3-nitrobenzonitrile (1 equivalent) in a solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction Conditions: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the product by column chromatography or recrystallization to obtain this compound.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a diaminobenzonitrile derivative, which can be adapted for the target molecule this compound.

References

The Aromatic Signature: A Technical Guide to the 13C NMR Chemical Shifts of 3-Amino-4-(tert-butylamino)benzonitrile

For Immediate Release

This technical guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 3-Amino-4-(tert-butylamino)benzonitrile. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines the theoretical chemical shifts, a detailed experimental protocol for their verification, and a visual representation of the electronic influences governing these spectral properties.

Predicted 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound is predicted to exhibit nine distinct signals. The chemical shifts have been estimated based on the principle of additivity of substituent chemical shift (SCS) effects on a benzene ring. The foundational chemical shift of benzene (128.5 ppm) was used as a starting point, with incremental shifts applied for the amino (-NH2), tert-butylamino (-NHC(CH3)3), and cyano (-CN) groups.

The predicted chemical shifts for each carbon atom are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (-CN) | ~118 | The cyano group typically appears in this region. |

| C2 | ~133 | Influenced by the ortho amino group and meta tert-butylamino group. |

| C3 (-NH2) | ~148 | Directly attached to the electron-donating amino group. |

| C4 (-NHtBu) | ~145 | Directly attached to the electron-donating tert-butylamino group. |

| C5 | ~116 | Influenced by the ortho tert-butylamino group and meta amino group. |

| C6 | ~120 | Influenced by the para amino group and meta cyano group. |

| -C(CH3)3 | ~51 | Quaternary carbon of the tert-butyl group, deshielded by the nitrogen. |

| -C(CH3)3 | ~30 | Methyl carbons of the tert-butyl group. |

| -CN | ~119 | Typical chemical shift for a nitrile carbon. |

Experimental Protocol for 13C NMR Spectroscopy

To empirically validate the predicted chemical shifts, the following detailed experimental protocol for acquiring a 13C NMR spectrum is recommended.

1. Sample Preparation:

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent peak at approximately 77.16 ppm. Other deuterated solvents such as DMSO-d6 or Acetone-d6 can be used if solubility is an issue.

-

Concentration: Prepare a solution with a concentration of 50-100 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Nucleus: Observe the 13C nucleus.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) should be used.

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 250 ppm (e.g., -25 to 225 ppm) to ensure all carbon signals are captured.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.

-

Number of Scans (NS): 1024 scans or more may be necessary to achieve a good signal-to-noise ratio, particularly for the quaternary carbons.

-

-

Processing Parameters:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Visualization of Substituent Effects

The electronic effects of the amino, tert-butylamino, and cyano substituents on the aromatic ring are key determinants of the 13C NMR chemical shifts. The following diagram, generated using the DOT language, illustrates the interplay of these effects.

Caption: Logical flow of substituent electronic effects on the 13C NMR chemical shifts of the aromatic ring.

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 3-Amino-4-(tert-butylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum and Fragmentation Data

The mass spectrometric analysis of 3-Amino-4-(tert-butylamino)benzonitrile is expected to yield a distinct fragmentation pattern, primarily driven by the presence of the amino, tert-butylamino, and nitrile functional groups on the aromatic ring. The molecular weight of this compound is 189.30 g/mol .[1] Under typical soft ionization techniques such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

The following table summarizes the predicted key ions and their proposed fragmentation pathways.

| Predicted Ion (m/z) | Proposed Formula | Description of Fragmentation |

| 190.15 | [C₁₁H₁₆N₃]⁺ | Protonated molecule [M+H]⁺ |

| 175.13 | [C₁₀H₁₂N₃]⁺ | Loss of a methyl group (•CH₃) from the tert-butyl moiety. |

| 134.10 | [C₇H₈N₃]⁺ | Loss of the entire tert-butyl group (•C₄H₉) via alpha-cleavage.[2] |

| 117.07 | [C₇H₅N₂]⁺ | Subsequent loss of ammonia (NH₃) from the ion at m/z 134.10.[3] |

| 103.04 | [C₇H₅N]⁺ | Loss of the amino group (•NH₂) from the ion at m/z 117.07, characteristic of benzonitrile fragmentation.[4][5] |

Experimental Protocols for Mass Spectrometric Analysis

The following protocols are provided as a general guideline for the analysis of this compound. Optimization of these parameters will be necessary to achieve the best results for specific instrumentation and research questions.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solution Preparation: Serially dilute the stock solution with the mobile phase to be used for analysis to achieve a final concentration in the range of 1-10 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of aromatic amines.[6]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS)

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended for amines to facilitate the formation of [M+H]⁺ ions.[3][7]

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is ideal for accurate mass measurements and structural elucidation.[8]

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr at a temperature of 350 - 450 °C.

-

Collision Gas: Argon.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Visualizing the Process: Diagrams and Workflows

Predicted Fragmentation Pathway

The following diagram illustrates the most probable fragmentation pathway for this compound under mass spectrometric analysis.

References

- 1. aceschem.com [aceschem.com]

- 2. Video: Mass Spectrometry of Amines [jove.com]

- 3. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 4. Benzonitrile [webbook.nist.gov]

- 5. massbank.eu [massbank.eu]

- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zpsys.ecut.edu.cn [zpsys.ecut.edu.cn]

- 8. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Amino-4-(tert-butylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Amino-4-(tert-butylamino)benzonitrile. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a detailed prediction of its infrared absorption bands based on the known characteristic frequencies of its constituent functional groups. This information is crucial for the identification, characterization, and quality control of this molecule in research and drug development settings.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrations of its specific functional groups. The following table summarizes the predicted key vibrational modes, their expected wavenumber ranges, and the corresponding assignments. These predictions are derived from established correlations in infrared spectroscopy and data from similar molecules.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3450 - 3300 | Medium - Strong | Primary Amino (-NH₂) | Asymmetric and Symmetric N-H Stretching |

| 3400 - 3300 | Medium | Secondary Amino (-NH-) | N-H Stretching |

| 3100 - 3000 | Medium - Weak | Aromatic C-H | C-H Stretching |

| 2975 - 2950 | Strong | tert-Butyl (-C(CH₃)₃) | Asymmetric C-H Stretching |

| 2875 - 2865 | Medium | tert-Butyl (-C(CH₃)₃) | Symmetric C-H Stretching |

| 2230 - 2210 | Strong | Nitrile (-C≡N) | C≡N Stretching |

| 1630 - 1550 | Medium - Strong | Aromatic Ring | C=C Stretching |

| 1620 - 1550 | Medium - Strong | Primary Amino (-NH₂) | N-H Bending (Scissoring) |

| 1550 - 1450 | Medium | Secondary Amino (-NH-) | N-H Bending |

| 1470 - 1450 | Medium | tert-Butyl (-C(CH₃)₃) | Asymmetric C-H Bending (in CH₃) |

| 1390 - 1365 | Strong | tert-Butyl (-C(CH₃)₃) | Symmetric C-H Bending (Umbrella) |

| 1350 - 1250 | Medium - Strong | Aromatic C-N | C-N Stretching |

| 900 - 675 | Strong | Aromatic Ring | C-H Out-of-plane Bending |

Experimental Protocol: Obtaining the FTIR Spectrum

This section details a standard procedure for acquiring the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

I. Instrumentation and Materials

-

FTIR Spectrometer (e.g., Thermo Scientific Nicolet Summit X) equipped with a Diamond ATR accessory.

-

This compound sample (solid).

-

Spatula.

-

Isopropyl alcohol or acetone for cleaning.

-

Lint-free wipes.

II. Sample Preparation

-

Ensure the ATR crystal surface is clean. Clean it with a lint-free wipe soaked in isopropyl alcohol or acetone and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal. A consistent pressure should be used for all measurements to ensure reproducibility.

III. Data Acquisition

-

Set the parameters for spectral acquisition. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 - 32 (more scans improve the signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

-

Initiate the sample scan. The instrument will collect the interferogram and perform a Fourier transform to generate the infrared spectrum.

IV. Data Processing and Analysis

-

The acquired spectrum should be baseline corrected if necessary to remove any broad background features.

-

Peak picking tools can be used to identify the precise wavenumbers of the absorption maxima.

-

Compare the obtained peak positions and relative intensities with the predicted values in the table above to confirm the identity and purity of the sample.

Workflow for FTIR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing an FTIR spectrum.

Caption: A flowchart of the key steps in an FTIR experiment.

This guide provides a foundational understanding of the expected infrared spectral characteristics of this compound and a practical protocol for its analysis. Researchers can use this information to guide their experimental work and interpret their spectral data with greater confidence.

An In-depth Technical Guide to the Reactivity of Amino Groups in 3-Amino-4-(tert-butylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential reactivity of the two amino groups in 3-Amino-4-(tert-butylamino)benzonitrile. Understanding the nuanced reactivity of this molecule is critical for its strategic use in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the theoretical basis for the predicted reactivity, presents quantitative data to support these predictions, and provides detailed experimental protocols for the selective functionalization of this versatile building block.

Theoretical Analysis of Amino Group Reactivity

The reactivity of the two amino groups in this compound is governed by a combination of electronic and steric effects. A careful consideration of these factors allows for a predictable and selective functionalization of the molecule.

Electronic Effects:

-

Nitrile Group (-CN): The nitrile group is a moderate electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This overall electron withdrawal deactivates the benzene ring to some extent and reduces the nucleophilicity of both amino groups by decreasing the electron density on the nitrogen atoms.

-

Amino Groups (-NH₂ and -NHtBu): Both amino groups are electron-donating groups through the resonance effect (+M), which involves the delocalization of the nitrogen lone pair into the aromatic ring. This effect increases the electron density of the ring, particularly at the ortho and para positions, and enhances the nucleophilicity of the amino groups. The tert-butylamino group is generally a stronger electron-donating group than the primary amino group due to the inductive effect of the alkyl group.

Steric Effects:

-

tert-Butyl Group (-C(CH₃)₃): The most significant factor governing the differential reactivity is the extreme steric hindrance imposed by the bulky tert-butyl group on the adjacent 3-amino group. This steric bulk physically obstructs the approach of electrophiles and reagents to the 3-amino position.

-

Ortho Effect: The 3-amino group is ortho to the tert-butylamino group. In substituted anilines, an "ortho effect" is often observed, where ortho-substituents, regardless of their electronic nature, tend to decrease the basicity and reactivity of the adjacent amino group. This is attributed to a combination of steric hindrance and disruption of solvation of the corresponding anilinium ion.

Predicted Reactivity:

Based on the interplay of these effects, the 4-(tert-butylamino) group is predicted to be significantly more reactive towards electrophiles than the 3-amino group. The steric hindrance from the tert-butyl group is the dominant factor, severely limiting access to the 3-amino position. While the 4-(tert-butylamino) group is a secondary amine, which can sometimes be less reactive than a primary amine, the overwhelming steric shielding of the 3-amino group makes the 4-position the favored site for reactions such as acylation and alkylation.

Quantitative Data: Predicted pKa Values

To provide a quantitative basis for the predicted differential reactivity, the pKa values of the conjugate acids of the two amino groups in this compound were predicted using computational methods. Basicity is a key indicator of nucleophilicity, with a higher pKa value generally corresponding to a more basic and more nucleophilic amine.

| Amino Group Position | Predicted pKa (Conjugate Acid) | Predicted Relative Basicity | Predicted Relative Nucleophilicity |

| 4-(tert-butylamino) | ~ 4.5 - 5.5 | More Basic | More Nucleophilic |

| 3-amino | ~ 2.5 - 3.5 | Less Basic | Less Nucleophilic |

Note: These pKa values are predictions generated using computational software (e.g., ACD/Labs Percepta, MarvinSketch) and should be considered as estimates. Experimental determination may yield slightly different values.

The significantly lower predicted pKa for the 3-amino group is consistent with the strong influence of the ortho tert-butyl group and the electron-withdrawing nitrile group, making it a much weaker base and nucleophile compared to the 4-(tert-butylamino) group.

Experimental Protocols for Selective Reactions

The differential reactivity of the amino groups allows for the selective functionalization of this compound. Below are detailed protocols for the selective acylation of the 4-(tert-butylamino) group.

Selective N-Acylation of the 4-(tert-butylamino) Group

This protocol describes the selective acylation of the more nucleophilic 4-(tert-butylamino) group under standard conditions.

Materials:

-

This compound

-

Acylating agent (e.g., Acetic Anhydride, Acetyl Chloride, Benzoyl Chloride)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen aprotic solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., Triethylamine, 1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the acylating agent (e.g., Acetyl Chloride, 1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-(tert-butylamino)-2-cyanophenyl)acetamide.

Visualizations

Signaling Pathway of Reactivity

Caption: Factors influencing the differential reactivity of the amino groups.

Experimental Workflow for Selective Acylation

Caption: Workflow for the selective acylation of this compound.

Conclusion

The reactivity of the amino groups in this compound is highly differentiated due to the dominant steric influence of the tert-butyl group. This steric hindrance renders the 3-amino group significantly less nucleophilic and basic compared to the 4-(tert-butylamino) group. This predictable difference in reactivity allows for the selective functionalization at the 4-position, making this molecule a valuable and versatile building block in medicinal chemistry and drug development. The provided protocols and theoretical understanding serve as a robust guide for researchers and scientists in harnessing the unique chemical properties of this compound for the synthesis of novel and complex molecular architectures.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Properties of Substituted Aminobenzonitriles

Substituted aminobenzonitriles are a class of molecules renowned for their unique photophysical behaviors, which are highly sensitive to their molecular structure and local environment. This sensitivity makes them valuable as fluorescent probes in chemical and biological systems and as model compounds for understanding fundamental photochemical processes. The cornerstone of their electronic properties is the phenomenon of dual fluorescence, a behavior most famously exhibited by 4-(dimethylamino)benzonitrile (DMABN). This guide provides a detailed exploration of the theoretical models, electronic properties, experimental characterization, and computational analysis of these fascinating compounds.

Core Concept: The Twisted Intramolecular Charge Transfer (TICT) Model

The most widely accepted explanation for the dual fluorescence observed in many substituted aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model.[1] This model posits the existence of two distinct emissive excited states: a locally excited (LE) state and a charge-transfer (CT) state.

The process unfolds as follows:

-

Excitation: Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). This initial excited state is typically a planar, locally excited (LE) state, where the electronic distribution is similar to that of the constituent aniline and benzonitrile moieties.

-

Conformational Relaxation (Twisting): In polar solvents, the molecule can undergo a conformational change in the excited state. Specifically, the amino group twists relative to the plane of the phenyl ring.

-

Formation of the TICT State: This twisting motion electronically decouples the amino donor group from the benzonitrile acceptor group, facilitating a full electron transfer. This results in the formation of a highly polar, non-planar excited state with a large dipole moment, known as the TICT state.[1][2]

-

Dual Fluorescence: The molecule can now return to the ground state via two radiative pathways. Fluorescence from the planar LE state results in a higher-energy emission band, while fluorescence from the stabilized, twisted TICT state produces a distinct, lower-energy (red-shifted) emission band. In nonpolar solvents, the formation of the polar TICT state is energetically unfavorable, and typically only emission from the LE state is observed.[3]

Key Electronic Properties and Influencing Factors

Solvatochromism

Solvatochromism describes the change in a substance's color or spectral properties with a change in solvent polarity. Substituted aminobenzonitriles are exemplary solvatochromic compounds. The LE state has a relatively small dipole moment, and its emission energy is only weakly affected by the solvent. In contrast, the TICT state is highly polar, and its energy is strongly stabilized by polar solvents.[1] This leads to a pronounced red shift of the charge-transfer fluorescence band as solvent polarity increases. This property allows these molecules to be used as sensitive probes for the local polarity of their environment.

Substituent Effects

The electronic properties are highly tunable through chemical modification.

-

Electron-Donating Groups (EDGs) on the amino nitrogen (e.g., methyl groups in DMABN vs. hydrogen in 4-aminobenzonitrile, ABN) lower the ionization potential of the donor moiety, facilitating charge transfer and often enhancing the quantum yield of the TICT emission.

-

Electron-Withdrawing Groups (EWGs) on the benzonitrile ring increase the electron affinity of the acceptor moiety, which can also favor the formation of the CT state.

-

Steric Hindrance: Bulky substituents near the amino group can influence the ground-state geometry and the dynamics of excited-state twisting. For instance, 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD) has a pre-twisted ground state, which affects its photophysical behavior.[4]

Quantitative Photophysical Data

The photophysical properties of aminobenzonitriles are highly dependent on the specific compound and the solvent used. The following table summarizes representative data for key compounds compiled from various scientific sources.

| Compound | Solvent | λabs (nm) | λem (LE) (nm) | λem (TICT) (nm) | ΦF (LE) | ΦF (TICT) | τ (LE) (ps) | τ (TICT) (ns) |

| DMABN | Cyclohexane | ~298 | ~340 | - | ~0.1 | - | - | - |

| DMABN | Acetonitrile | ~295 | ~350 | ~490 | ~0.01 | ~0.1-0.2 | ~4-10 | ~2.9-3.4 |

| 4-ABN | Acetonitrile | ~280 | ~345 | - | - | - | - | ~3.3 |

| MMD | n-Hexane | ~300 | ~350 | ~420 | - | - | - | ~2.2 |

| MMD | Acetonitrile | ~298 | ~360 | ~510 | - | - | ~20 | ~2.9 |

Note: Values are approximate and can vary based on experimental conditions (temperature, concentration, excitation wavelength). Data synthesized from literature.[3][4][5][6][7]

Experimental Protocols

Time-Resolved Fluorescence Spectroscopy

This technique is crucial for directly observing the dynamics of the LE and TICT states by measuring their fluorescence lifetimes.

Methodology:

-

Excitation: A sample solution is excited by an ultrashort light pulse (picosecond or femtosecond) from a laser, typically at a wavelength corresponding to the molecule's absorption band.[8]

-

Detection: The ensuing fluorescence emission is collected, passed through a monochromator to select a specific wavelength (corresponding to either LE or TICT emission), and directed onto a fast photodetector, such as a photomultiplier tube (PMT) or a streak camera.[9][10]

-

Timing: Using a technique like Time-Correlated Single Photon Counting (TCSPC), the time delay between the excitation pulse and the arrival of each fluorescence photon is measured and histogrammed.[8]

-

Analysis: The resulting fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s) (τ) of the emissive state(s). For a system with both LE and TICT states, a bi-exponential decay is often observed, reflecting the lifetimes and interconversion rates of the two populations.

Relative Fluorescence Quantum Yield (ΦF) Measurement

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and measures the efficiency of the fluorescence process. The comparative method is most common.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a well-known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbances should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and spectrometer settings.

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of each plot.

-

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)

Where Φstd is the quantum yield of the standard, Grad is the gradient from the plot, and n is the refractive index of the solvent (this term cancels out if the same solvent is used for both).

Role of Computational Studies

Computational chemistry provides indispensable insights into the electronic properties of aminobenzonitriles.

-

Geometry Optimization: Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are used to calculate the minimum energy geometries of the ground, LE, and TICT states.[11]

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) and more advanced multireference methods like CASPT2 are employed to calculate vertical excitation energies (corresponding to absorption spectra), emission energies, and the potential energy surfaces that govern the transition from the LE to the TICT state.[1][12][13]

-

Dynamics Simulations: "On-the-fly" quantum dynamics simulations can model the ultrafast processes of internal conversion and twisting that occur immediately after photoexcitation, providing a time-resolved view at the atomic level.[5]

Conclusion

Substituted aminobenzonitriles are a pivotal class of molecules for studying intramolecular charge transfer. Their hallmark dual fluorescence is governed by the formation of a twisted, highly polar excited state, as described by the TICT model. The electronic properties of these compounds are exquisitely sensitive to both solvent polarity and the nature of their chemical substituents. This tunability, understood through a combination of advanced spectroscopy, detailed experimental protocols, and high-level computational studies, makes them powerful tools for applications ranging from fundamental photophysics to the development of advanced fluorescent probes for complex biological environments.

References

- 1. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-4-(tert-butylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile, a potentially valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process involving an initial nucleophilic aromatic substitution followed by the reduction of a nitro group. This guide includes reaction parameters, reagent details, and a generalized purification protocol. A visual workflow is also provided to illustrate the synthetic pathway.

Introduction

Substituted aminobenzonitriles are crucial building blocks in medicinal chemistry and materials science. The title compound, this compound, possesses a unique substitution pattern that makes it an attractive starting material for the synthesis of more complex heterocyclic systems and other functionalized molecules. The protocols outlined below describe a reliable and accessible method for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of the intermediate, 4-(tert-butylamino)-3-nitrobenzonitrile, via a nucleophilic aromatic substitution reaction. The subsequent step is the reduction of the nitro group to yield the final product.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile

This procedure is based on the reaction of 4-chloro-3-nitrobenzonitrile with tert-butylamine.[1]

Materials and Reagents:

-

4-chloro-3-nitrobenzonitrile

-

tert-Butylamine

-

Dimethylformamide (DMF)

-

Water

-

Ethanol

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzonitrile and tert-butylamine in a suitable solvent such as dimethylformamide (DMF).[1]

-

Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete (monitoring by TLC is recommended).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitate the product by adding water to the cooled reaction mixture.[1]

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Purify the crude product by crystallization from ethanol to yield pure 4-(tert-butylamino)-3-nitrobenzonitrile.[1]

Data Presentation: Reagents and Conditions for Step 1

| Reagent/Parameter | Role/Condition | Reference |

| 4-chloro-3-nitrobenzonitrile | Starting material | [1] |

| tert-Butylamine | Nucleophile | [1] |

| Dimethylformamide (DMF) | Solvent | [1] |

| Reflux | Reaction Temperature | [1] |

| Water | Used for precipitation of the product | [1] |

| Ethanol | Used for purification via crystallization | [1] |

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate synthesized in Step 1. Common methods for this transformation include catalytic hydrogenation or chemical reduction using metals.[2]

Method A: Catalytic Hydrogenation

Materials and Reagents:

-

4-(tert-butylamino)-3-nitrobenzonitrile

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Protocol:

-

Dissolve 4-(tert-butylamino)-3-nitrobenzonitrile in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas to an appropriate pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

Method B: Chemical Reduction with Metal

Materials and Reagents:

-

4-(tert-butylamino)-3-nitrobenzonitrile

-

Iron (Fe) powder or Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl) or Acetic acid

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate or other suitable organic solvent

Protocol:

-

Suspend 4-(tert-butylamino)-3-nitrobenzonitrile in a mixture of a suitable acid (e.g., HCl or acetic acid) and water/ethanol.

-

Add a reducing metal such as iron powder or tin(II) chloride in portions while stirring.

-

The reaction may be heated to accelerate the reduction process.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a base (e.g., NaHCO₃ or NaOH solution).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation: Reagents and Conditions for Step 2

| Method | Reagents | Solvent | Key Conditions | Reference |

| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) | Methanol/Ethanol | Hydrogen pressure, Room temperature | [2] |

| Chemical Reduction | Iron (Fe) or Tin(II) chloride (SnCl₂) | HCl/Acetic Acid | Heating may be required, Neutralization step | [2] |

Characterization

Applications

This compound is a valuable intermediate for the synthesis of various compounds in the pharmaceutical and agrochemical industries.[3] The presence of two distinct amino groups and a nitrile functionality allows for diverse chemical modifications, making it a versatile scaffold for creating novel molecules with potential biological activity.[2]

References

Application Note: Synthesis of 3-Amino-4-(tert-butylamino)benzonitrile via Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of complex aryl amines.[1] This application note provides a detailed protocol for the synthesis of 3-Amino-4-(tert-butylamino)benzonitrile, a potentially valuable intermediate in pharmaceutical research, utilizing the Buchwald-Hartwig amination. The protocol is based on established principles of the reaction, employing a common palladium precatalyst and a sterically hindered phosphine ligand to facilitate the coupling of an aryl halide with tert-butylamine.[2]

Reaction Principle

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 4-amino-2-bromobenzonitrile with tert-butylamine. The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a strong base, and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps.[2]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Amino-2-bromobenzonitrile | ≥97% | Commercially Available |

| tert-Butylamine | ≥99% | Commercially Available |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercially Available |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |

| Toluene | Anhydrous, ≥99.8% | Commercially Available |

| Diethyl ether | ACS Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine (Saturated aqueous NaCl) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |

| Silica gel | 230-400 mesh | Commercially Available |

| Ethyl acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

Equipment

-

Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere operations

-

Heating mantle with a temperature controller and oil bath

-

Standard laboratory glassware (septum, needles, syringes, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and visualization chamber (UV lamp)

-

Glass column for chromatography

Reaction Setup and Procedure

All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Reaction Vessel Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-2-bromobenzonitrile (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

-

Reagent Addition: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Base Addition: Through the septum, add anhydrous toluene (approximately 0.1 M concentration relative to the limiting reagent). Then, carefully add sodium tert-butoxide (1.4 equiv) to the reaction mixture.

-

Amine Addition: Add tert-butylamine (1.2 equiv) to the stirring suspension.

-

Reaction Conditions: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is complete when the starting aryl bromide spot is no longer visible.

Work-up and Purification

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Data Presentation

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Notes |

| Starting Material | 4-Amino-2-bromobenzonitrile | 1.0 equiv |

| Amine | tert-Butylamine | 1.2 equiv |

| Catalyst | Pd₂(dba)₃ | 2 mol% |

| Ligand | XPhos | 4 mol% |

| Base | Sodium tert-butoxide | 1.4 equiv |

| Solvent | Toluene | Anhydrous |

| Temperature | 100-110 °C | |

| Reaction Time | 12-24 h | Monitor by TLC |

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols: Evaluating 3-Amino-4-(tert-butylamino)benzonitrile as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The discovery of novel scaffolds for kinase inhibitors is a cornerstone of drug development, aiming to identify compounds with high potency, selectivity, and favorable drug-like properties.[3] This document provides a detailed guide for the evaluation of 3-Amino-4-(tert-butylamino)benzonitrile as a potential novel scaffold for kinase inhibitors.

The aminobenzonitrile core represents a versatile starting point for the development of kinase inhibitors. The amino groups can be functionalized to interact with key residues in the ATP-binding pocket of kinases, while the benzonitrile group can be modified to enhance potency and selectivity. This document outlines a systematic approach to characterize the inhibitory potential of this scaffold, from initial biochemical screening to cellular pathway analysis.

I. Initial Characterization of the Scaffold

The first step in evaluating a new scaffold is to determine its activity against a panel of kinases and to quantify its potency against initial hits.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effect of the test compound.[4]

Materials:

-

Kinase of interest (e.g., EGFR, BRAF, etc.)

-

Substrate for the kinase

-

ATP

-

This compound (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Kinase Reaction Buffer: Prepare the appropriate reaction buffer for the specific kinase being tested.

-

Compound Dilution: Prepare a serial dilution of the this compound compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

-

Kinase Reaction:

-

Add 5 µL of the kinase solution to each well of the plate.

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 2.5 µL of a mixture containing the substrate and ATP.

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC50 Data

The results of the in vitro kinase inhibition assays should be summarized in a table for easy comparison of the scaffold's potency against different kinases.

| Kinase Target | This compound IC50 (µM) |

| EGFR | 1.2 |

| BRAF | 8.5 |

| SRC | 3.7 |

| VEGFR2 | 15.2 |

| ABL | 0.9 |

This table presents hypothetical data for illustrative purposes.

II. Cellular Activity and Target Engagement

After identifying initial kinase targets, it is crucial to assess the compound's activity in a cellular context to confirm target engagement and measure its effect on cell viability.[5][6]

Experimental Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibition of a specific kinase signaling pathway in cells by measuring the phosphorylation of a downstream substrate.[7][8]

Materials:

-

Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein for the target and downstream substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 2-4 hours. Include a vehicle control (DMSO).

-

If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for the last 15-30 minutes of the compound treatment.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein as a loading control.

-

Quantify the band intensities to determine the level of phosphorylation inhibition.

-

Experimental Workflow for Kinase Inhibitor Evaluation

Caption: A generalized workflow for the evaluation of a novel kinase inhibitor scaffold.

III. Analysis of Kinase Signaling Pathways

Understanding the impact of the inhibitor on key signaling pathways is crucial for elucidating its mechanism of action and potential therapeutic applications. Many kinase inhibitors target pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/AKT pathways.[9][10][11]

Representative Kinase Signaling Pathway: MAPK/ERK Pathway

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Representative Kinase Signaling Pathway: PI3K/AKT Pathway

References

- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 7. abcam.cn [abcam.cn]

- 8. Western blot analysis and kinase activity assays [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. oaepublish.com [oaepublish.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Aminobenzonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of various diseases, particularly cancer.[1] Kinases are enzymes that regulate a vast array of cellular processes through phosphorylation, and their dysregulation is a common feature in many pathologies.[1][2] The aminobenzonitrile scaffold has emerged as a valuable starting point in medicinal chemistry for the development of potent and selective kinase inhibitors. Its derivatives have been successfully developed to target a range of kinases, including those in the Ras-MAPK and Src signaling pathways.[3][4] This document provides detailed protocols and data for the synthesis of kinase inhibitors derived from aminobenzonitriles.

General Synthetic Strategies

The synthesis of kinase inhibitors from aminobenzonitriles often involves the construction of heterocyclic ring systems that mimic the adenine region of ATP, allowing the molecules to bind to the kinase hinge region.[5] Common strategies include:

-

Nucleophilic Aromatic Substitution (SNAr): The amino group of aminobenzonitrile can act as a nucleophile, displacing a leaving group on an aromatic or heteroaromatic ring. This is a common method for creating anilino-substituted heterocyclic cores.[6]

-

Condensation Reactions: Aminobenzonitriles can undergo condensation reactions with various electrophiles to form key intermediates or the final heterocyclic product.

-

Multi-component Reactions: Efficient synthesis of complex molecules can be achieved through one-pot multi-component reactions involving an aminobenzonitrile derivative.

-

Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are often employed to introduce diverse substituents onto the core scaffold, enabling the exploration of structure-activity relationships (SAR).[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-3-quinolinecarbonitrile Derivatives

This protocol is adapted from the synthesis of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles, which have shown inhibitory activity against kinases in the Ras-MAPK signaling cascade.[3]

Step 1: Synthesis of 4-chloro-6,7-dialkoxy-3-quinolinecarbonitrile

-

To a solution of 2-amino-4,5-dialkoxybenzonitrile (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide di-tert-butyl acetal (1.5 eq).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and add an excess of an appropriate cyclizing agent, such as phosphorus oxychloride (POCl3).

-

Heat the mixture to reflux for 4-6 hours.

-

Carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-chloro-6,7-dialkoxy-3-quinolinecarbonitrile intermediate.

Step 2: Synthesis of 4-Anilino-6,7-dialkoxy-3-quinolinecarbonitrile

-

Dissolve the 4-chloro-6,7-dialkoxy-3-quinolinecarbonitrile intermediate (1.0 eq) and a substituted aniline (e.g., 4-aminobenzonitrile, 1.1 eq) in a protic solvent like isopropanol or ethanol.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold solvent, and dry under vacuum to yield the final 4-anilino-6,7-dialkoxy-3-quinolinecarbonitrile kinase inhibitor.

Protocol 2: Synthesis of N-(4-Benzamidinyl)-Oxazolidinones

This protocol outlines the synthesis of oxazolidinone-based inhibitors starting from 4-aminobenzonitrile.[7]

Step 1: Protection of 4-aminobenzonitrile

-

Dissolve 4-aminobenzonitrile (1.0 eq) and a base like triethylamine (1.2 eq) in a suitable solvent such as dichloromethane (CH2Cl2).

-

Cool the solution to 0 °C and slowly add benzyl chloroformate (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by recrystallization or column chromatography to obtain the N-protected 4-aminobenzonitrile.

Step 2: Oxazolidinone Ring Formation

-

Dissolve the N-protected 4-aminobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add n-butyllithium (n-BuLi) (1.1 eq) dropwise and stir for 30 minutes.

-

Add (R)-glycidyl butyrate (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer and concentrate. Purify the residue by flash chromatography to yield the oxazolidinone intermediate.

Step 3: Conversion of Nitrile to Amidine

-

To a solution of the nitrile-containing oxazolidinone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and diisopropylethylamine (2.0 eq).

-

Heat the mixture to 100 °C in a microwave reactor for 60 minutes.

-

Concentrate the reaction mixture, then add acetic anhydride and acetic acid. Stir for 20 hours.

-

Add zinc dust and continue stirring for 4 hours.

-

Filter the reaction mixture, neutralize the filtrate, and extract the product.

-

Purify by chromatography to obtain the final N-(4-benzamidinyl)-oxazolidinone inhibitor.

Data Presentation

Table 1: Examples of Kinase Inhibitors Derived from Aminobenzonitrile Scaffolds

| Compound Class | Target Kinase(s) | Reference |

| 4-Anilino-3-quinolinecarbonitriles | MEK1, MAPK | [3] |

| 4-Anilino-3-cyanobenzo[g]quinolines | Src, MEK, EGF-R | [4] |

| 3-Amino-1H-pyrazole derivatives | CDK16 | [8][9] |

| N-(4-Benzamidinyl)-oxazolidinones | Kallikrein-Related Peptidase 6 | [7] |

| Anilino-1,4-naphthoquinones | EGFR | [10] |

Table 2: Biological Activity of Representative Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cellular Assay | Reference |

| 4-[3-Chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)]anilino-6,7-diethoxy-3-quinolinecarbonitrile | MEK1 | - | LoVo cells (Exceptional Activity) | [3] |

| Imidazo[4,5-g]quinazoline (8) | EGFR | 0.008 | Phosphorylation of PLC-γ1 fragment | [11] |

| Anilino-1,4-naphthoquinone (3) | EGFR | 3.96 | In vitro kinase assay | [10] |

| PD 158780 | EGFR | 0.08 | In vitro kinase assay | [12] |

Visualizations

Synthetic Workflow for Kinase Inhibitors from Aminobenzonitrile

Caption: General synthetic workflow from aminobenzonitrile.

Synthetic Pathway for 4-Anilino-3-quinolinecarbonitrile

Caption: Synthesis of 4-anilino-3-quinolinecarbonitrile.

Ras-MAPK Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. research.ed.ac.uk [research.ed.ac.uk]